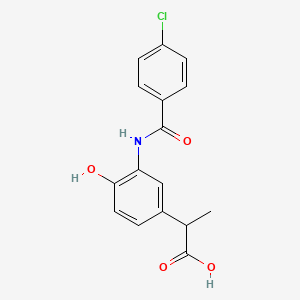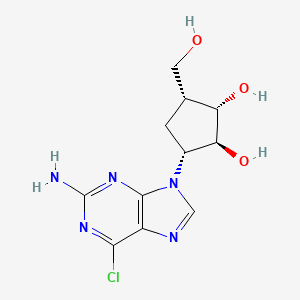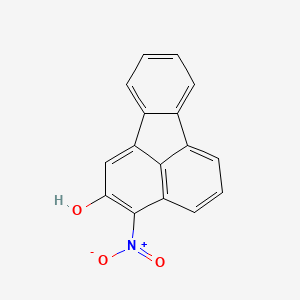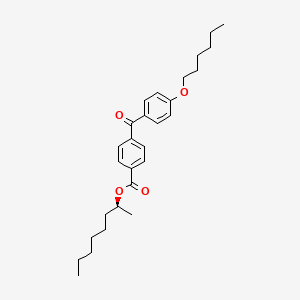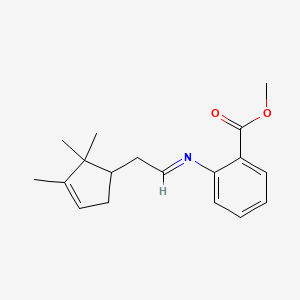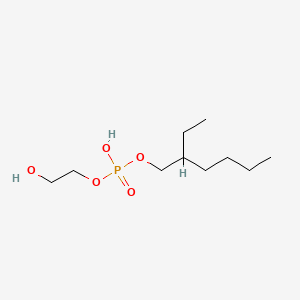
N-(2-Aminoethyl)-N'-(2-ethylhexyl)ethylenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Aminoethyl)-N’-(2-ethylhexyl)ethylenediamine: is an organic compound that belongs to the class of ethylenediamines It is characterized by the presence of both amino and ethylhexyl groups attached to the ethylenediamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Aminoethyl)-N’-(2-ethylhexyl)ethylenediamine typically involves the reaction of ethylenediamine with 2-ethylhexylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of N-(2-Aminoethyl)-N’-(2-ethylhexyl)ethylenediamine may involve large-scale reactors and continuous flow processes. The use of advanced technologies and equipment ensures efficient production while maintaining the quality and consistency of the compound. The industrial process may also include purification steps such as distillation or crystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-Aminoethyl)-N’-(2-ethylhexyl)ethylenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The amino groups in the compound can participate in substitution reactions with other chemical species.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or other reducing agents can be employed for reduction reactions.
Substitution Reagents: Halogenated compounds, acids, or bases can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions may produce various substituted ethylenediamine derivatives.
Applications De Recherche Scientifique
Chemistry: N-(2-Aminoethyl)-N’-(2-ethylhexyl)ethylenediamine is used as a building block in the synthesis of complex organic molecules. It can also serve as a ligand in coordination chemistry, forming complexes with metal ions.
Biology: In biological research, this compound may be used as a reagent for modifying biomolecules or as a component in the synthesis of biologically active compounds.
Industry: In industrial applications, N-(2-Aminoethyl)-N’-(2-ethylhexyl)ethylenediamine can be used as an intermediate in the production of surfactants, polymers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(2-Aminoethyl)-N’-(2-ethylhexyl)ethylenediamine depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and processes, leading to the desired effects. The exact molecular targets and pathways involved vary depending on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Ethylenediamine: A simpler compound with two amino groups attached to an ethylene backbone.
N-(2-Aminoethyl)ethylenediamine: A related compound with one aminoethyl group attached to the ethylenediamine backbone.
N,N’-Diethylhexylethylenediamine: A compound with two ethylhexyl groups attached to the ethylenediamine backbone.
Uniqueness: N-(2-Aminoethyl)-N’-(2-ethylhexyl)ethylenediamine is unique due to the presence of both aminoethyl and ethylhexyl groups. This combination of functional groups imparts distinct chemical and physical properties to the compound, making it suitable for specific applications that other similar compounds may not be able to fulfill.
Propriétés
Numéro CAS |
93962-95-9 |
|---|---|
Formule moléculaire |
C12H29N3 |
Poids moléculaire |
215.38 g/mol |
Nom IUPAC |
N'-[2-(2-ethylhexylamino)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C12H29N3/c1-3-5-6-12(4-2)11-15-10-9-14-8-7-13/h12,14-15H,3-11,13H2,1-2H3 |
Clé InChI |
CEZLLTCGOGRYHF-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)CNCCNCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[(2-Aminoethyl)amino]ethyl]-9,12,15-octadecatrienamide](/img/structure/B12675212.png)
![2-Amino-4-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]aminotoluene](/img/structure/B12675214.png)


![Tris[2,4,6-tris(1-phenylethyl)phenyl] phosphate](/img/structure/B12675221.png)
